molecular formula C39H39NO5 B12408944 5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine

5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine

Cat. No.: B12408944
M. Wt: 601.7 g/mol
InChI Key: CLZKPAJKSCXXDI-LIMHNSPMSA-N
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Description

5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology. The compound is characterized by the presence of a ribofuranosyl moiety, which is protected by benzyl groups, and a pyridine ring substituted with a methyl and benzyloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Protection of the ribofuranosyl moiety: The hydroxyl groups of the ribofuranosyl moiety are protected using benzyl groups to prevent unwanted side reactions.

    Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions, including condensation and cyclization.

    Substitution reactions: The methyl and benzyloxy groups are introduced onto the pyridine ring through substitution reactions.

    Coupling of the ribofuranosyl moiety with the pyridine ring: The protected ribofuranosyl moiety is coupled with the pyridine ring under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative protecting groups, catalysts, and solvents to enhance the efficiency of each step. The process is typically carried out in a controlled environment to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

    Substitution: The benzyl protecting groups can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles and specific catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or reduced forms of the compound.

Scientific Research Applications

5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical studies.

    Biology: It is studied for its potential effects on cellular processes, including DNA synthesis and repair.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer, due to its structural similarity to nucleosides.

    Industry: It is used in the development of new pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine involves its incorporation into cellular processes due to its structural similarity to natural nucleosides. The compound can inhibit DNA synthesis by competing with natural nucleosides for incorporation into DNA strands. This can lead to the induction of apoptosis (programmed cell death) in cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-2(1H)-pyridinone: Another nucleoside analog with similar structural features and potential antitumor activity.

    5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-2(1H)-pyrimidinone: A pyrimidine analog with comparable biological activity.

Uniqueness

5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine is unique due to the specific substitution pattern on the pyridine ring, which can influence its biological activity and therapeutic potential. The presence of the methyl and benzyloxy groups may enhance its stability and selectivity for certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C39H39NO5

Molecular Weight

601.7 g/mol

IUPAC Name

5-[(2S,4S,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine

InChI

InChI=1S/C39H39NO5/c1-29-22-34(23-40-39(29)44-27-33-20-12-5-13-21-33)36-38(43-26-32-18-10-4-11-19-32)37(42-25-31-16-8-3-9-17-31)35(45-36)28-41-24-30-14-6-2-7-15-30/h2-23,35-38H,24-28H2,1H3/t35-,36+,37+,38?/m1/s1

InChI Key

CLZKPAJKSCXXDI-LIMHNSPMSA-N

Isomeric SMILES

CC1=CC(=CN=C1OCC2=CC=CC=C2)[C@H]3C([C@H]([C@H](O3)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6

Canonical SMILES

CC1=CC(=CN=C1OCC2=CC=CC=C2)C3C(C(C(O3)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6

Origin of Product

United States

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